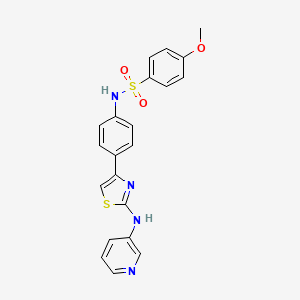

4-metoxi-N-(4-(2-(piridin-3-ilamino)tiazol-4-il)fenil)bencenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide, also known as PTK787/ZK 222584, is a small molecule inhibitor that targets vascular endothelial growth factor receptors (VEGFRs). This compound has been extensively studied for its potential therapeutic applications in cancer treatment.

Aplicaciones Científicas De Investigación

¡Claro! Aquí hay un análisis completo de las aplicaciones de investigación científica del compuesto “4-metoxi-N-(4-(2-(piridin-3-ilamino)tiazol-4-il)fenil)bencenosulfonamida”:

Investigación sobre el Cáncer

Este compuesto ha mostrado potencial como inhibidor de quinasas de proteínas específicas, las cuales son cruciales en la regulación del crecimiento y proliferación celular. Al dirigirse a estas quinasas, puede ayudar en el desarrollo de nuevas terapias contra el cáncer, particularmente para los cánceres que son resistentes a los tratamientos existentes .

Enfermedades Neurodegenerativas

La investigación indica que este compuesto puede tener propiedades neuroprotectoras. Se puede utilizar para estudiar los mecanismos de enfermedades neurodegenerativas como el Alzheimer y el Parkinson, lo que podría llevar al desarrollo de nuevas estrategias terapéuticas para proteger las neuronas de la degeneración .

Aplicaciones Antiinflamatorias

El compuesto ha sido investigado por sus propiedades antiinflamatorias. Puede inhibir ciertas enzimas y vías involucradas en la respuesta inflamatoria, convirtiéndolo en un candidato para el desarrollo de nuevos medicamentos antiinflamatorios .

Investigación Antimicrobiana

Este compuesto ha demostrado actividad antimicrobiana contra una variedad de patógenos bacterianos y fúngicos. Se puede utilizar para desarrollar nuevos antibióticos o agentes antifúngicos, especialmente frente al aumento de la resistencia antimicrobiana .

Enfermedad Cardiovascular

Los estudios sugieren que este compuesto puede modular ciertas vías involucradas en las enfermedades cardiovasculares. Puede ayudar en el desarrollo de medicamentos destinados a tratar afecciones como la hipertensión y la aterosclerosis al dirigirse a mecanismos moleculares específicos .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds have been known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that the thiazole ring, a key component of this compound, is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the broad range of biological activities associated with thiazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.

Action Environment

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially influence the compound’s action in different environments.

Análisis Bioquímico

Biochemical Properties

4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide exhibits a range of biochemical properties due to its unique structure. The thiazole ring is known for its ability to interact with various biological targets, including enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites. The pyridine moiety enhances the compound’s ability to form hydrogen bonds and π-π interactions with amino acid residues in proteins, further stabilizing these interactions. Additionally, the benzenesulfonamide group contributes to the compound’s solubility and ability to interact with sulfonamide-binding proteins .

Cellular Effects

The effects of 4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. By inhibiting specific kinases, the compound can alter phosphorylation states of key signaling proteins, leading to changes in gene expression and cellular metabolism. In cancer cells, for example, this compound has been shown to induce apoptosis and inhibit cell proliferation by disrupting signaling pathways that promote cell survival and growth .

Molecular Mechanism

At the molecular level, 4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide exerts its effects through several mechanisms. The compound binds to the active sites of target enzymes, such as kinases, and inhibits their activity. This binding is facilitated by the thiazole and pyridine moieties, which form hydrogen bonds and π-π interactions with amino acid residues in the enzyme’s active site. Additionally, the benzenesulfonamide group enhances the compound’s solubility and allows it to interact with sulfonamide-binding proteins. These interactions lead to changes in enzyme activity, gene expression, and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that the compound can maintain its inhibitory effects on target enzymes and cellular processes for extended periods. Some degradation products have been identified, which may influence the compound’s activity and efficacy in long-term applications .

Dosage Effects in Animal Models

The effects of 4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit target enzymes and alter cellular processes without causing significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These findings suggest that there is a threshold dose above which the compound’s adverse effects outweigh its therapeutic benefits .

Metabolic Pathways

4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels in the body .

Transport and Distribution

The transport and distribution of 4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters and sulfonamide-binding proteins, which facilitate its uptake and distribution in various tissues. Additionally, the compound’s solubility and ability to form hydrogen bonds contribute to its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide is influenced by its chemical structure and interactions with cellular components. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with target enzymes and proteins. Post-translational modifications, such as phosphorylation and acetylation, may also play a role in directing the compound to specific subcellular compartments. These localization patterns are crucial for the compound’s activity and function within cells .

Propiedades

IUPAC Name |

4-methoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3S2/c1-28-18-8-10-19(11-9-18)30(26,27)25-16-6-4-15(5-7-16)20-14-29-21(24-20)23-17-3-2-12-22-13-17/h2-14,25H,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIMJAKUUVARRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2512075.png)

![3-Chloro-7,7-dimethyl-5,6-dihydrocyclopenta[c]pyridazine](/img/structure/B2512077.png)

![4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one](/img/structure/B2512092.png)

![2-Ethyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2512094.png)

![N-[[1-(2-Chloro-5-cyclopropylpyridine-3-carbonyl)pyrrolidin-2-yl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2512096.png)

![1-(2,5-Dimethylfuran-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol](/img/structure/B2512097.png)